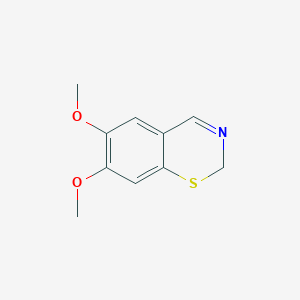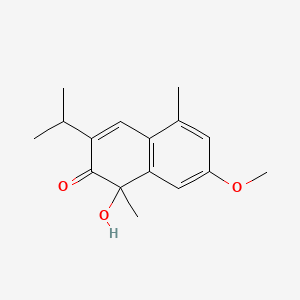
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is an organic compound belonging to the naphthalene family Compounds in this family are known for their aromatic properties and are often used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions such as Friedel-Crafts alkylation, methylation, and hydroxylation, the desired functional groups are introduced.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-methoxy-3-methyl-naphthalene: Shares similar functional groups but differs in the position and number of substituents.
7-Methoxy-1,5-dimethyl-naphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-methoxy-naphthalene: Similar structure but with different substitution patterns.
Uniqueness
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is unique due to its specific combination of functional groups and their positions on the naphthalene ring
Properties
CAS No. |
60135-23-1 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-hydroxy-7-methoxy-1,5-dimethyl-3-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)12-8-13-10(3)6-11(19-5)7-14(13)16(4,18)15(12)17/h6-9,18H,1-5H3 |
InChI Key |
VRNXLEKTTQUBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(C(=O)C2(C)O)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


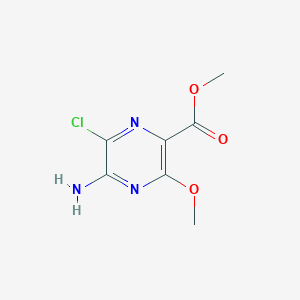
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
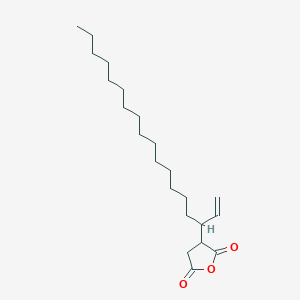


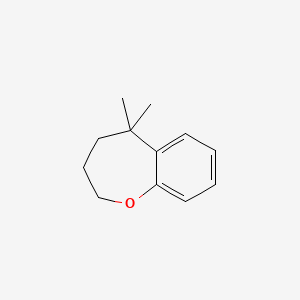
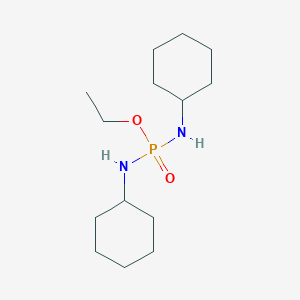
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
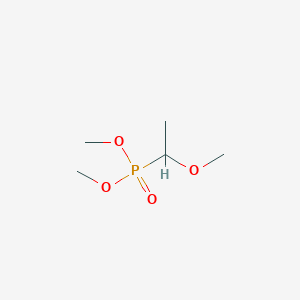
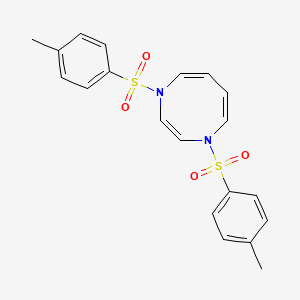
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
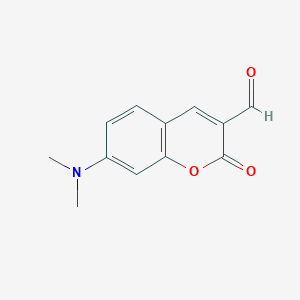
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
